Cas no 2023-61-2 (11-fluoro-7,12-dimethyltetraphene)

11-fluoro-7,12-dimethyltetraphene structure
2023-61-2 structure
Product name:11-fluoro-7,12-dimethyltetraphene
CAS No:2023-61-2
MF:C20H15F
MW:274.331508874893
CID:909359
PubChem ID:74841

11-fluoro-7,12-dimethyltetraphene Chemical and Physical Properties

Names and Identifiers

    • 11-fluoro-7,12-dimethyltetraphene
    • 11-fluoro-7,12-dimethylbenzo[a]anthracene
    • 8-Fluor-9,10-dimethyl-1,2-benzanthracen
    • CCRIS 1035
    • 2023-61-2
    • M6C4LWN2FT
    • NSC-97729
    • Benz(a)anthracene, 11-fluoro-7,12-dimethyl-
    • NSC 97729
    • BRN 2535755
    • Benz(a)anthracene, 7,12-dimethyl-11-fluoro-
    • 11-Fluoro-7,12-dimethylbenz[a]anthracene
    • DTXSID70174080
    • Dimethyl-11-fluorobenz(a)anthracene, 7,12-
    • 7,12-Dimethyl-11-fluorobenz[a]anthracene
    • Benz[a]anthracene,12-dimethyl-11-fluoro-
    • UNII-M6C4LWN2FT
    • NSC97729
    • 11-Fluoro-7,12-dimethylbenz(a)anthracene
    • 7,12-Dimethyl-11-fluorobenz(a)anthracene
    • WLN: AL D6 B666J C1 EF J1
    • Inchi: InChI=1S/C20H15F/c1-12-15-8-5-9-18(21)20(15)13(2)19-16(12)11-10-14-6-3-4-7-17(14)19/h3-11H,1-2H3
    • InChI Key: FKCRHSIFNGMCEP-UHFFFAOYSA-N
    • SMILES: CC1=C2C=CC=C(C2=C(C3=C1C=CC4=CC=CC=C43)C)F

Computed Properties

  • Exact Mass: 274.11600
  • Monoisotopic Mass: 274.115778641g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 0
  • Complexity: 378
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 0Ų
  • XLogP3: 5.9

Experimental Properties

  • Density: 1.0458 (rough estimate)
  • Boiling Point: 244.59°C (rough estimate)
  • Refractive Index: 1.7110 (estimate)
  • PSA: 0.00000
  • LogP: 5.90210

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